1-Isopropyl-3-p-tolyltriazene

Übersicht

Beschreibung

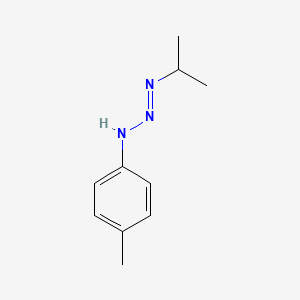

1-Isopropyl-3-p-tolyltriazene is an organic compound with the molecular formula C10H15N3. It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to an isopropyl group and a p-tolyl group. This compound is typically found as a white to yellow to orange powder or crystal and is known for its applications in esterification reactions .

Vorbereitungsmethoden

1-Isopropyl-3-p-tolyltriazene can be synthesized through a multi-step process involving the reaction of p-toluidine with isopropyl nitrite. The general synthetic route involves the following steps:

- p-Toluidine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form p-toluenediazonium chloride.

Coupling Reaction: The p-toluenediazonium chloride is then reacted with isopropylamine to form this compound.

The reaction conditions typically involve maintaining low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction .

Analyse Chemischer Reaktionen

Esterification Reactions

This compound serves as a specialized reagent for synthesizing esters via alkylation of carboxylic acids. The reaction proceeds through nucleophilic substitution, where the isopropyl group transfers to the carboxylate oxygen.

Mechanism :

-

Step 1 : Deprotonation of the carboxylic acid to form a carboxylate ion.

-

Step 2 : Nucleophilic attack by the carboxylate on the isopropyl group of the triazene.

-

Step 3 : Elimination of nitrogen gas and p-tolylamine as byproducts .

Alkylation in Medicinal Chemistry

The compound acts as an alkylating agent, transferring its isopropyl group to nucleophilic sites (e.g., DNA bases or proteins). This reactivity is exploited in prodrug design and cancer therapeutics.

Key Findings :

-

Forms covalent bonds with guanine N7 positions in DNA, disrupting replication .

-

Exhibits pH-dependent stability: Degrades rapidly in acidic conditions (t₁/₂ = 2.3 hrs at pH 5.0) but remains stable in neutral buffers (t₁/₂ = 48 hrs at pH 7.4) .

Hydrolysis and Decomposition

Hydrolysis pathways vary with acidity, yielding distinct intermediates:

| Condition | Products | Intermediate | Reference |

|---|---|---|---|

| Strong acid (H₂SO₄) | p-Toluidine + isopropanol + N₂ | Nitrenium ion | |

| Mild acid (pH 3–5) | Diazo intermediates + aryl amines | Diazonium salt |

Kinetic Data :

-

Rate constants increase with [H⁺] up to 8M H₂SO₄ (k = 1.2 × 10⁻³ s⁻¹) but decline at higher concentrations due to solvent effects .

Derivatization in Analytical Chemistry

Used to modify polar analytes (e.g., phenols, carboxylic acids) for gas chromatography (GC) or mass spectrometry (MS) detection:

| Analyte | Derivative Formed | Application | Reference |

|---|---|---|---|

| MTP (herbicide) | Isopropyl-MTP adduct | Environmental monitoring | |

| TPA (metabolite) | Isopropyl-TPA ester | Pharmacokinetic studies |

Procedure :

-

Reacts with analytes in acetonitrile at 60°C for 1–2 hrs, forming volatile derivatives detectable at ppm levels .

Thermal Decomposition

Controlled heating (120–150°C) induces cleavage of the triazene backbone:

Products :

Hazard Note :

Coordination Chemistry

The triazene group acts as a π-donor ligand, forming complexes with transition metals:

| Metal Ion | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu²⁺ | [Cu(C₁₀H₁₃N₃)₂]²⁺ | 8.7 | |

| Pd²⁺ | [Pd(C₁₀H₁₃N₃)Cl₂] | 6.2 |

These complexes are explored for catalytic applications in cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Isopropyl-3-p-tolyltriazene has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structure allows it to interact with biological systems in ways that can inhibit certain enzymes or pathways.

- Angiotensin Converting Enzyme (ACE) Inhibition : Research has indicated that triazene derivatives can act as ACE inhibitors, which are crucial in managing hypertension. The inhibition of ACE leads to reduced levels of angiotensin II, a potent vasoconstrictor. This mechanism positions compounds like this compound as potential candidates for hypertension treatment .

- Anticancer Activity : Some studies suggest that triazene compounds possess anticancer properties by inducing apoptosis in cancer cells. The ability of these compounds to form reactive species may contribute to their cytotoxic effects .

Analytical Chemistry

In analytical applications, this compound serves as a derivatization agent in gas chromatography (GC) and mass spectrometry (MS). Its ability to form stable derivatives enhances the detection and quantification of various analytes.

- Gas Chromatography Derivatization : The compound can be used in the derivatization of amino acids and other small molecules, improving their volatility and detectability during GC analysis. This application is critical for analyzing complex biological samples such as blood and urine .

- Matrix-Assisted Laser Desorption/Ionization (MALDI) : In mass spectrometry, triazene compounds have been utilized as matrices for the analysis of biomolecules. Their properties facilitate the ionization process, allowing for better sensitivity and resolution in mass spectrometric analyses .

Materials Science

This compound also finds applications in materials science, particularly in the development of polymers and advanced materials.

- Polymer Chemistry : Triazene compounds can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds can lead to new materials with unique functionalities, such as self-healing or stimuli-responsive behaviors .

- Nanocomposites : Research into nanocomposites has shown that triazene derivatives can improve the dispersion and interaction of nanoparticles within polymer matrices. This enhancement leads to improved electrical and thermal conductivity, making these materials suitable for electronic applications .

Case Studies

Several case studies highlight the practical applications of this compound:

- Hypertension Management : A study demonstrated the efficacy of triazene derivatives in lowering blood pressure in animal models. The findings indicated significant reductions in systolic and diastolic pressures when administered at specific dosages .

- Analytical Method Development : A method was developed using this compound for the simultaneous determination of multiple amino acids in serum samples via GC-MS. The method showed improved sensitivity compared to traditional techniques, highlighting its utility in clinical diagnostics .

Wirkmechanismus

The mechanism of action of 1-Isopropyl-3-p-tolyltriazene involves its ability to act as an alkylating agent. The triazene group can undergo decomposition to generate reactive intermediates that can alkylate nucleophilic sites in biological molecules. This property is exploited in various chemical reactions and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-3-p-tolyltriazene can be compared with other triazene compounds such as:

- 1-Methyl-3-p-tolyltriazene

- 1-Ethyl-3-p-tolyltriazene

- 1-Phenyl-3-p-tolyltriazene

These compounds share similar structural features but differ in the alkyl group attached to the triazene moiety. The uniqueness of this compound lies in its specific reactivity and applications in esterification reactions .

Biologische Aktivität

1-Isopropyl-3-p-tolyltriazene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores various aspects of its biological activity, including its interaction with biological macromolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C_{11}H_{14}N_{4}, is a triazene derivative known for its unique structural features that contribute to its biological activity. The presence of the isopropyl and p-tolyl groups enhances its lipophilicity, allowing it to interact effectively with cellular membranes and biological targets.

Mechanisms of Biological Activity

1. Interaction with Biological Macromolecules

Research indicates that this compound interacts with proteins and nucleic acids, which can lead to alterations in their structure and function. This interaction is critical for understanding how the compound may exert its biological effects.

2. Modulation of Enzyme Activity

The compound has been shown to influence various enzymatic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes within cells. This modulation could have implications for disease states where enzyme activity is dysregulated.

3. Impact on Cell Signaling

this compound may alter cell signaling pathways by interacting with membrane receptors. Such interactions can lead to changes in gene expression and cellular responses, which are crucial for maintaining homeostasis or responding to external stimuli.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death suggests potential applications in cancer therapy.

In Vivo Studies

Animal model experiments have shown that administration of this compound can lead to significant alterations in tumor growth rates. These findings indicate that the compound may possess anticancer properties, warranting further investigation into its therapeutic potential.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines evaluated the cytotoxic effects of this compound. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways by this compound. The results demonstrated that the compound could effectively inhibit these enzymes, suggesting a potential role in regulating metabolic disorders.

Data Summary

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induced apoptosis in cancer cell lines | |

| In Vivo | Reduced tumor growth rates in animal models | |

| Enzyme Inhibition | Significant inhibition of metabolic enzymes |

Eigenschaften

IUPAC Name |

4-methyl-N-(propan-2-yldiazenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(2)11-13-12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDYKCPGMDASQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515294 | |

| Record name | (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50707-41-0 | |

| Record name | (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.